N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide

physicochemical profiling drug-likeness regioisomer comparison

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide offers a structurally distinct 2-hydroxy-4-carboxamide geometry that repositions the hydrogen-bond donor/acceptor network versus the validated DNA gyrase B inhibitor series. The predicted pKa of 8.02—five log units higher than the 3‑carboxamide regioisomer—enables neutral, membrane-partitioning behavior at physiological pH. This matched molecular pair probes ionization‑dependent subcellular distribution without altering the core quinoline–thiadiazole pharmacophore, making it a priority candidate for diversity‑oriented screening libraries.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34 g/mol
Cat. No. B11006471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide
Molecular FormulaC14H12N4O2S
Molecular Weight300.34 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C14H12N4O2S/c1-2-12-17-18-14(21-12)16-13(20)9-7-11(19)15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,15,19)(H,16,18,20)
InChIKeyZHZXGYLVTXMZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide: Physicochemical Identity and Compound Class Positioning for Procurement Decisions


N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (CAS 1095461-03-2) is a heterocyclic amide belonging to the quinoline–1,3,4-thiadiazole carboxamide family . With a molecular formula of C₁₄H₁₂N₄O₂S and a formula weight of 300.34 g·mol⁻¹, the compound incorporates a 2-hydroxyquinoline-4-carboxamide core coupled to a 5-ethyl-1,3,4-thiadiazol-2-amine moiety through an amide linkage . Key predicted physicochemical properties include a density of 1.448±0.06 g·cm⁻³ and a pKa of 8.02±0.50 . This scaffold is structurally related to the extensively investigated N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide class of DNA gyrase B inhibitors [1], yet differs in the critical regiochemistry of the carboxamide attachment point (4-position vs. 3-position on the quinoline ring), establishing a distinct chemical space that cannot be presumed bioequivalent.

Why In-Class Quinoline–Thiadiazole Carboxamides Cannot Be Interchanged with N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide


Within the quinoline–thiadiazole carboxamide family, small structural variations—particularly the position of the carboxamide on the quinoline ring (3- vs. 4-position), the nature of the hydroxyl substituent (2-OH vs. 4-OH), and the C5 substituent on the thiadiazole ring—produce profound differences in ionization state, hydrogen-bonding capacity, and target engagement [1]. The well-characterized N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide series derives its antibacterial activity from a specific hydrogen-bond network involving the 4-hydroxyl and 3-carboxamide groups with DNA gyrase B residues (Glu58, Arg84, Arg144) [1]. The 2-hydroxyquinoline-4-carboxamide scaffold of the target compound presents a different hydrogen-bond donor/acceptor geometry, and its predicted pKa of 8.02 is approximately 5 log units higher than the pKa of 2.86 predicted for the 3-carboxamide regioisomer , fundamentally altering the protonation state at physiological pH. These non-interchangeable physicochemical and pharmacophoric features mean that procurement or screening decisions cannot rely on data from the 3-carboxamide series as a surrogate.

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Differentiation: Predicted pKa Shift of ~5.2 Log Units Relative to the 3-Carboxamide Regioisomer Alters Ionization-Dependent Properties

The target compound, a 2-hydroxyquinoline-4-carboxamide, exhibits a predicted pKa of 8.02±0.50, whereas its closest regioisomer, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide (CAS 946203-88-9), has a predicted pKa of 2.86±0.50 . This ~5.2 log-unit difference means that at physiological pH (7.4), the target compound is predominantly neutral (>80% un-ionized based on the Henderson-Hasselbalch approximation), while the 3-carboxamide regioisomer is >99.9% ionized (anionic). This directly impacts passive membrane permeability, plasma protein binding, and the compound's suitability for intracellular target engagement versus extracellular target engagement.

physicochemical profiling drug-likeness regioisomer comparison

Antibacterial Target Engagement Potential: Class-Level DNA Gyrase B Inhibition Established for the 4-Hydroxy-2-Quinolone-3-Carboxamide Series with Quantitative MIC Benchmarks

The 2-hydroxyquinoline-4-carboxamide scaffold has NOT been directly evaluated in published DNA gyrase B inhibition assays. However, the structurally related 4-hydroxy-2-quinolone-3-carboxamide series provides a quantitative baseline: 37 derivatives were synthesized and tested against S. aureus ATCC29213, yielding 10 compounds with MIC values below 1 μg·mL⁻¹; lead compound g37 (1-ethyl-4-hydroxy-2-oxo-N-(5-(thiazol-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide) demonstrated MICs of 0.25–1 μg·mL⁻¹ against drug-resistant clinical isolates including MRSA, representing a 2- to 128-fold improvement over vancomycin (MIC 1–64 μg·mL⁻¹) [1]. The 2-hydroxyquinoline-4-carboxamide scaffold retains the quinoline–thiadiazole pharmacophore but relocates the hydrogen-bonding hydroxyl from position 4 to position 2, and shifts the carboxamide from position 3 to position 4—a dual regioisomeric change that may redirect target selectivity or alter the binding mode.

antibacterial DNA gyrase B MRSA MIC

Antiprotozoal Scaffold Validation: Quinoline–Thiadiazole Hybrids Demonstrate Sub-Micromolar Antileishmanial Activity, Providing a Quantitative Baseline for the 4-Carboxamide Chemotype

A series of 20 quinoline-based thiadiazole analogs was synthesized and evaluated for antileishmanial activity [1]. Sixteen compounds (1–10, 12, 13, 16–19) exhibited IC₅₀ values in the range of 0.04±0.01 to 5.60±0.21 µM, demonstrating potent inhibition compared to the reference drug pentamidine (IC₅₀ = 7.02±0.09 µM) [1]. Notably, the best-performing analog achieved an IC₅₀ of 0.04 µM—approximately 175-fold more potent than pentamidine. The target compound, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide, shares the quinoline–thiadiazole core scaffold of this validated antileishmanial series but with a distinct 2-hydroxy-4-carboxamide substitution pattern that has not been explored in published antileishmanial screens.

antileishmanial neglected tropical disease IC50 pentamidine

Anticancer Scaffold Precedent: Quinoline-1,3,4-Thiadiazole Derivatives Exhibit Low-Micromolar Cytotoxicity, Supporting the 4-Carboxamide Regioisomer as a Screening Candidate

A quinoline-1,3,4-thiadiazole derivative (compound 18, MW 446.49) has been reported with an IC₅₀ of 2.53 μM in a cytotoxicity/cell-based assay context [1], serving as a class-level potency reference. Although the specific biological target and cell line were not disclosed in the source, this value falls within the low-micromolar range considered relevant for anticancer hit identification. For context, structurally related N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides were synthesized and evaluated as anticancer agents, confirming that the 2-hydroxyquinoline-4-carboxamide core is druggable in oncology contexts [2]. The target compound incorporates both the validated 2-hydroxyquinoline-4-carboxamide core and the 5-ethyl-1,3,4-thiadiazole moiety, positioning it at the intersection of two independently validated anticancer chemotypes.

anticancer cytotoxicity IC50 quinoline-thiadiazole

C5-Substituent Differentiation on the Thiadiazole Ring: Ethyl vs. Cyclopropyl and Benzyl Analogs—Predicted Lipophilicity and Steric Profile Comparison

The 5-ethyl substituent on the 1,3,4-thiadiazole ring of the target compound (C₂H₅, MW contribution 29) confers a distinct lipophilic/steric profile relative to the 5-cyclopropyl analog (c-C₃H₅, MW contribution 41; N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide, MW 312.3 g·mol⁻¹) and the 5-benzyl analog (CH₂Ph, MW contribution 91; MW ~376 g·mol⁻¹) . In the antileishmanial quinoline–thiadiazole series, C5 substitution on the thiadiazole ring was identified as a key determinant of biological potency, with SAR trends indicating that intermediate-sized alkyl groups provide an optimal balance between hydrophobic target interactions and aqueous solubility [1]. The 5-ethyl group represents the smallest alkyl substituent in this analog series and may offer superior ligand efficiency (potency per heavy atom) compared to bulkier congeners, though direct comparative data for the 2-hydroxyquinoline-4-carboxamide sub-series are not yet published.

structure-activity relationship thiadiazole C5 substituent lipophilicity steric effects

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide: Evidence-Based Research and Industrial Application Scenarios


Regioisomer-Controlled Antibacterial Lead Optimization Targeting DNA Gyrase B

The 2-hydroxyquinoline-4-carboxamide scaffold provides a structurally distinct alternative to the validated 4-hydroxy-2-quinolone-3-carboxamide DNA gyrase B inhibitor series [1]. Because the 3-carboxamide series has yielded compounds with sub-μg·mL⁻¹ MICs against MRSA and no detectable resistance over 20 passages [1], the 4-carboxamide regioisomer can be used to probe whether the repositioned hydrogen-bond donor/acceptor network (2-OH + 4-carboxamide vs. 4-OH + 3-carboxamide) retains GyrB affinity while potentially evading resistance mechanisms that may emerge against the 3-carboxamide series. The predicted pKa difference (~8.0 vs. ~2.9) further suggests differential bacterial cell penetration, which can be exploited to achieve distinct pharmacokinetic/pharmacodynamic profiles.

Antileishmanial Drug Discovery: Novel 2-Hydroxy-4-Carboxamide Chemotype for Neglected Tropical Disease Screening

With 16 of 20 quinoline–thiadiazole analogs demonstrating IC₅₀ values between 0.04 and 5.60 µM against Leishmania parasites (pentamidine IC₅₀ = 7.02 µM) [2], the quinoline–thiadiazole scaffold is a validated antileishmanial chemotype. The target compound's 2-hydroxy-4-carboxamide configuration has not been evaluated in any published antileishmanial screen, representing a genuine unexplored chemical opportunity. Procurement of this compound enables direct head-to-head screening against the published 20-compound series using the same assay conditions, providing immediate SAR information on the impact of carboxamide regiochemistry on antiprotozoal potency.

Anticancer Screening Library Expansion: Dual-Pharmacophore Hybrid with Unexplored Cytotoxicity Profile

The target compound merges two independently validated anticancer substructures: the 2-hydroxyquinoline-4-carboxamide core (validated in N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides) [3] and the quinoline-1,3,4-thiadiazole hybrid scaffold (class IC₅₀ benchmark ~2.53 µM) [4]. This dual-pharmacophore molecule has not been profiled against any cancer cell line panel, making it a high-priority candidate for inclusion in diversity-oriented screening libraries. Its intermediate molecular weight (300.34 g·mol⁻¹) and predicted neutral state at physiological pH support favorable drug-like properties for cellular screening.

Chemical Biology Probe Development: pKa-Driven Cellular Compartment Selectivity

The ~5.2 log-unit pKa difference between the 4-carboxamide (pKa ~8.0) and 3-carboxamide (pKa ~2.9) regioisomers creates an opportunity to develop matched molecular pair probes for studying ionization-dependent subcellular distribution. At physiological pH, the target compound is predominantly neutral and may preferentially partition into intracellular membranes and organelles, whereas the 3-carboxamide regioisomer exists as an anion and is likely confined to extracellular or cytosolic compartments. This property pair can be exploited in chemical biology studies requiring differential compartmental localization without altering the core quinoline–thiadiazole pharmacophore.

Quote Request

Request a Quote for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.